

Semduramicin: A Technical Guide to its Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Semduramicin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **semduramicin**, a potent polyether ionophore antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, biosynthesis, and analytical methodologies. It is intended to serve as a valuable resource for professionals engaged in research and development within the fields of veterinary medicine, microbiology, and drug discovery.

Core Chemical and Physical Properties

Semduramicin is a complex polyether antibiotic produced by the fermentation of *Actinomadura roseorufa*.^{[1][2]} It is primarily used in its sodium salt form in veterinary applications to improve stability and dispersibility.^[1]

Chemical Structure

The chemical structure of **semduramicin** is characterized by multiple tetrahydrofuran and tetrahydropyran rings connected by aliphatic bridges and a spiro linkage.^[3] It possesses a free carboxyl group, which is crucial for its ionophoric activity, and numerous lower alkyl groups.^[3]

Table 1: Chemical Identifiers for **Semduramicin** and **Semduramicin Sodium**

Identifier	Semduramicin (Free Acid)	Semduramicin Sodium
CAS Number	113378-31-7[4][5]	119068-77-8[5]
Molecular Formula	C ₄₅ H ₇₆ O ₁₆ [1]	C ₄₅ H ₇₅ NaO ₁₆ [5]
IUPAC Name	2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid[1]	sodium 2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate[5]
Synonyms	UK-61,689, Aviax[4][5]	UK-61,689-2, Aviax[5]

Physicochemical Properties

The physical and chemical properties of **semduramicin** and its sodium salt are summarized below. The sodium salt is typically a white to gray-white crystalline powder.[6]

Table 2: Physicochemical Data for **Semduramicin** and **Semduramicin Sodium**

Property	Semduramicin (Free Acid)	Semduramicin Sodium
Molecular Weight	873.08 g/mol [1]	895.06 g/mol [5]
Melting Point	Not specified	175-176°C[5]
Solubility	Strong hydrophobicity[1]	Soluble in methanol; sparingly soluble in ethanol; slightly soluble in dichloromethane and ether; practically insoluble in water and isooctane.[6]
Appearance	Not specified	White to gray-white crystalline powder[6]

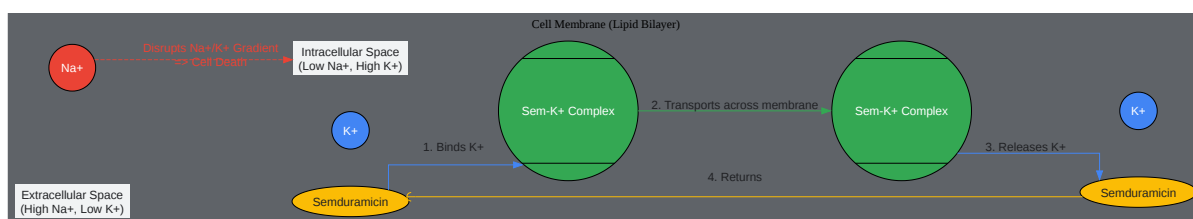
Mechanism of Action: Ionophore Activity

Semduramicin functions as a polyether ionophore, a class of lipid-soluble molecules that can transport ions across biological membranes.[3][7] Its primary mode of action involves disrupting the transmembrane ion concentration gradients essential for the survival of microorganisms like coccidia.[3][7][8]

The mechanism proceeds as follows:

- **Complex Formation:** The **semduramicin** molecule, with its multiple ether oxygen atoms, forms a lipophilic complex with monovalent cations, showing a preference for K^+ over Na^+ . [1][8] The exterior of the complex is hydrophobic, while the interior chelates the cation.
- **Membrane Transport:** This lipid-soluble complex diffuses across the lipid bilayer of the parasite's cell membrane.[7]
- **Ion Release and Gradient Disruption:** On the other side of the membrane, the ion is released, thereby disrupting the crucial Na^+/K^+ concentration gradients that are vital for cellular functions.[7][8]
- **Cellular Damage:** The collapse of these ion gradients interferes with essential biological processes, leading to osmotic swelling, cellular dysfunction, and ultimately, cell death.[7][8]

Semduramicin is particularly effective early in the *Eimeria* life cycle, targeting the development of sporozoites and schizonts.[9]



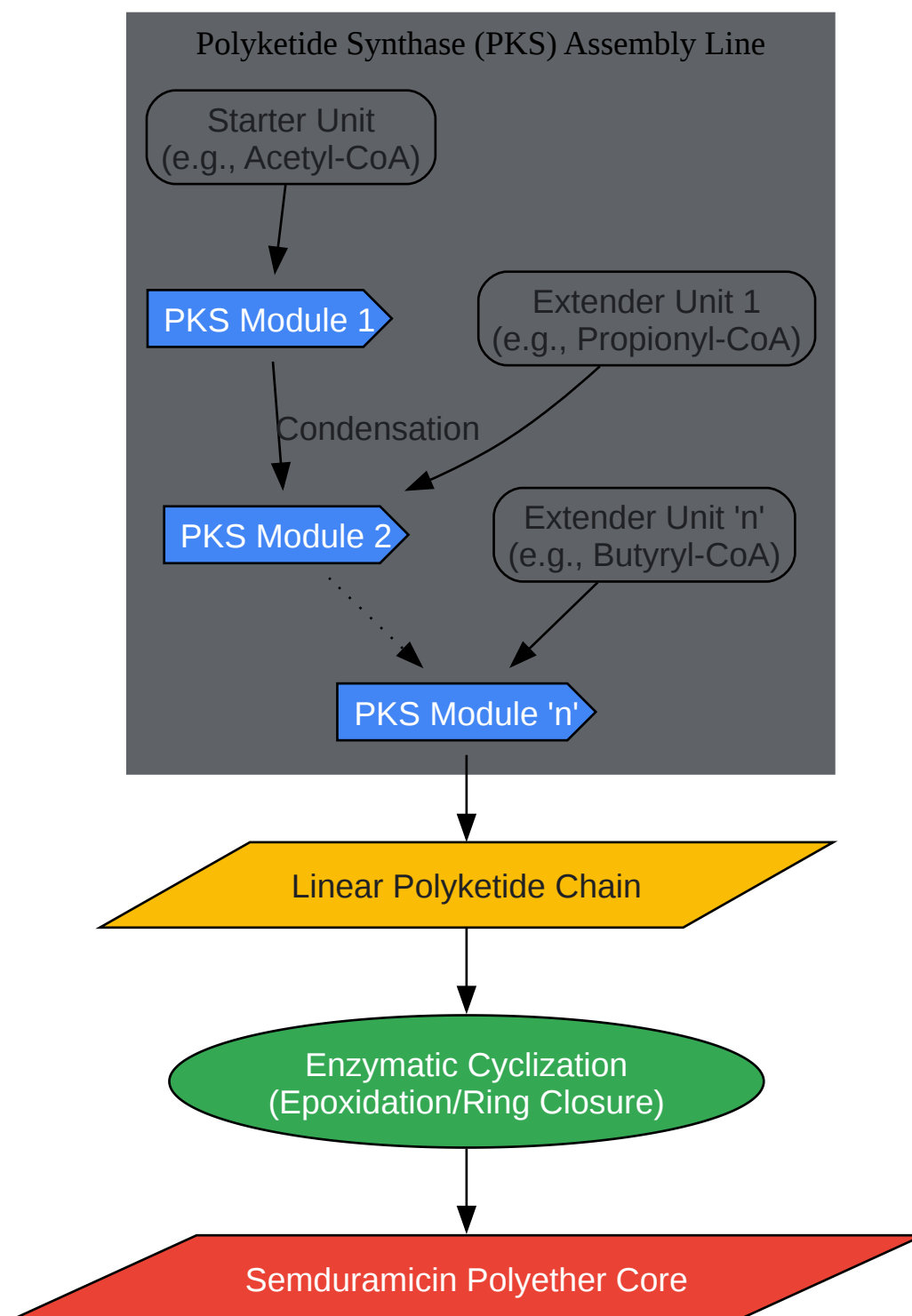
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Caption: Mechanism of ion transport by **semduramicin**.

Biosynthesis of Semduramicin

Semduramicin is a natural product synthesized by the actinomycete *Actinomadura roseorufa*. [1][5] Like other polyether ionophores, it is biosynthesized via a type I polyketide synthase (PKS) pathway. While the specific gene cluster and enzymatic steps for **semduramicin** have not been fully detailed in publicly available literature, a general pathway can be outlined.

The biosynthesis involves the sequential condensation of small carboxylic acid units, such as acetate, propionate, and butyrate, to form a long polyketide chain. This chain then undergoes a series of cyclization reactions, catalyzed by specific enzymes, to form the characteristic cyclic ether rings of the polyether structure.



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Caption: Generalized biosynthetic pathway for polyether ionophores.

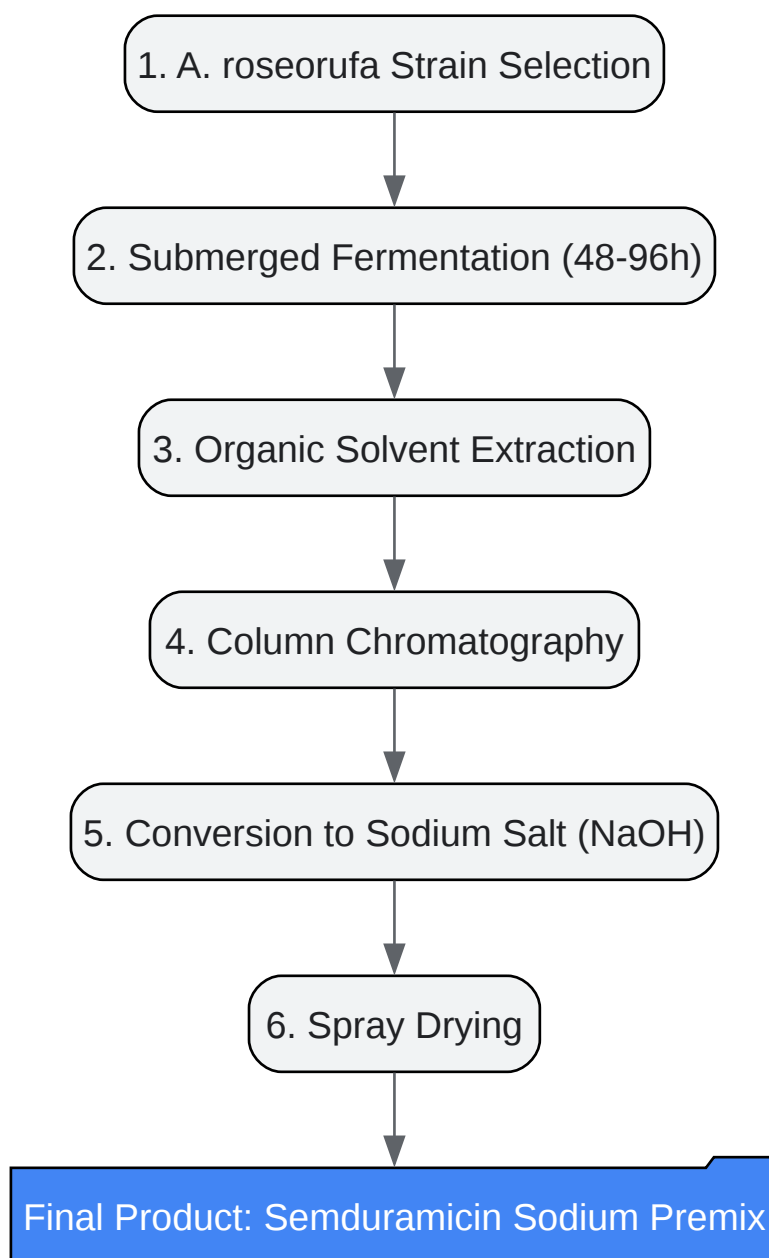
Experimental Protocols and Methodologies

This section details common experimental protocols for the production, analysis, and efficacy testing of **semduramicin**.

Production via Fermentation

Semduramicin is produced industrially through submerged fermentation of a high-yielding strain of *Actinomadura roseorufa*.^[1] The process involves several key stages from fermentation to purification.

- **Strain Activation and Inoculum Preparation:** A high-yielding strain of *A. roseorufa* is selected and activated. A vegetative inoculum is prepared by growing the culture in a suitable medium.^{[1][2]}
- **Submerged Fermentation:** The main fermenter, containing a sterile medium rich in carbon (e.g., glucose, soluble starch) and nitrogen sources (e.g., soybean meal hydrolysate, yeast extract), is inoculated. Fermentation is carried out for 48-96 hours under controlled conditions (temperature, pH, aeration).^[1]
- **Extraction:** Due to its hydrophobicity, the **semduramicin** is extracted from the fermentation broth and mycelial mass using an organic solvent such as ethyl acetate or hexane.^[1]
- **Purification:** The crude extract is purified using column chromatography, typically with a silica gel or polymer resin stationary phase, to achieve a purity of 85-95%.^[1]
- **Salt Formation:** The purified **semduramicin** free acid is converted to its sodium salt by reacting it with a sodium hydroxide (NaOH) solution. This enhances its stability and suitability for feed applications.^[1]
- **Drying:** The final product is spray-dried to form a powder.^[9]



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Caption: Workflow for the production of **semduramicin**.

Quantification in Feed Matrix (HPLC-UV/PCD)

The concentration of **semduramicin** in animal feed is routinely monitored to ensure correct dosage. A common method is High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD) and UV-Vis detection.^{[4][6][10][11]}

- Sample Preparation and Extraction:
 - Weigh 2 to 5 grams of a ground and homogenized feed sample into a flask.[6]
 - Add 100 mL of an extraction solvent (e.g., a mixture of methanol and water (9:1) or acetonitrile) and stir for 20 minutes.[6][12]
 - Filter the extract through appropriate filter paper (e.g., No. 5A).[6]
- Chromatographic Separation:
 - Column: Reversed-phase C18 column.[10][12]
 - Mobile Phase: Isocratic or gradient elution using a mixture of methanol and a buffer solution (e.g., 20mM ammonium formate).[10][12]
 - Injection Volume: 50 μ L.[10]
- Post-Column Derivatization (PCD):
 - After separation on the column, the eluent is mixed with a derivatizing reagent, typically vanillin in a methanolic sulfuric acid solution.[6][10][11]
 - The reaction is carried out at an elevated temperature in a reaction coil. This reaction is necessary because **semduramicin** lacks a strong native chromophore.[11]
- Detection:
 - The colored derivative is detected by a UV-Vis spectrophotometer at approximately 520 nm.[10][11]
- Quantification:
 - A standard calibration curve is prepared using certified **semduramicin** standards.[6][10]
 - The concentration in the sample is calculated by comparing the peak area of the sample to the calibration curve. The limit of quantification for this method is typically around 3.0 mg/kg.[4]

Residue Analysis in Animal Tissues (LC-MS/MS)

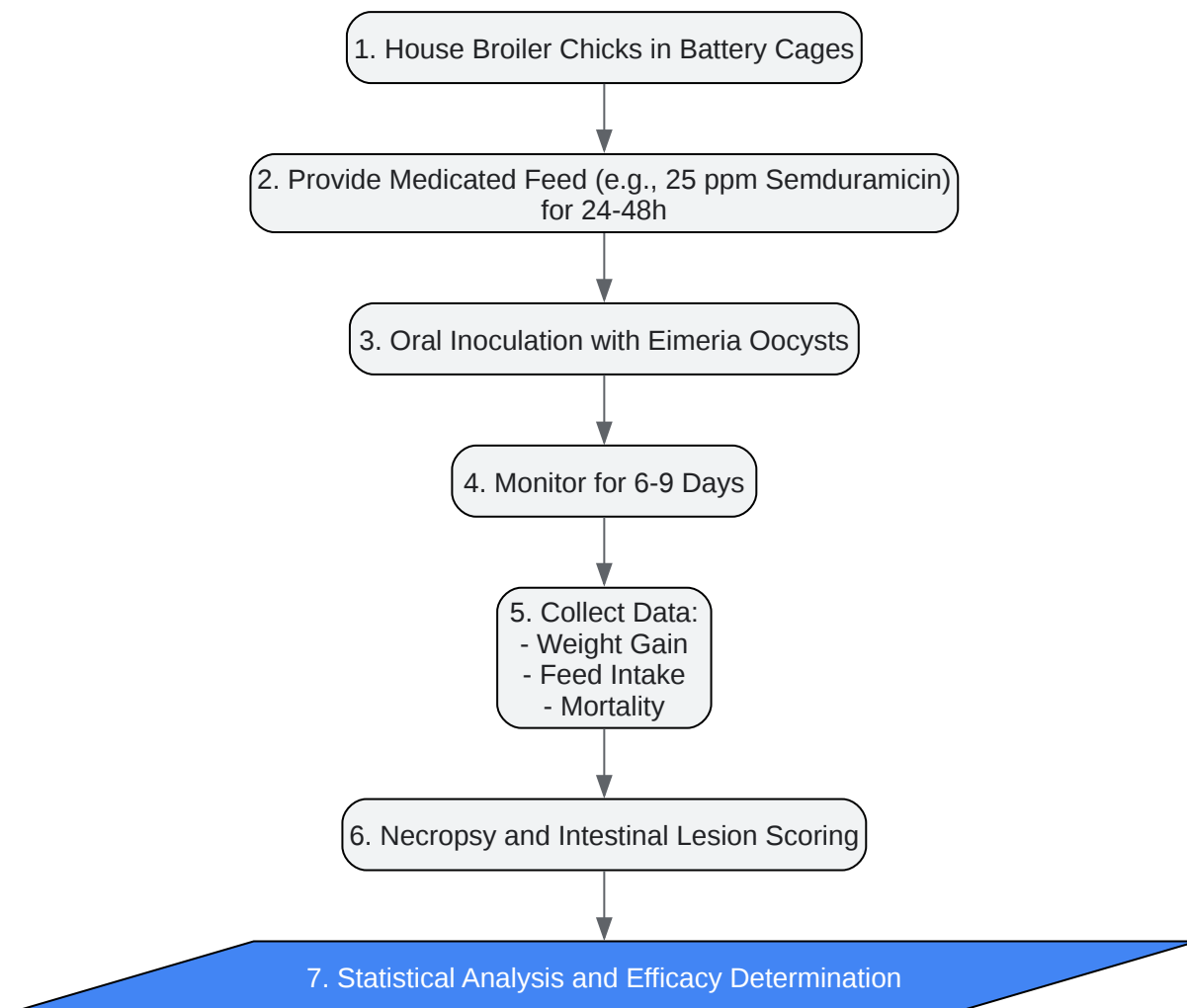
For determining trace-level residues in animal tissues (e.g., liver, muscle, fat), a more sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Sample Preparation and Extraction:
 - Homogenize a known weight of tissue (e.g., liver, muscle).
 - Extract **semduramicin** with a solvent like acetonitrile.[\[12\]](#)
 - The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE) with a silica gel cartridge, to remove interfering matrix components.[\[6\]](#)
- Chromatographic Separation:
 - Column: Reversed-phase C18 column.[\[12\]](#)
 - Mobile Phase: A gradient elution with a mixture of methanol and an aqueous buffer (e.g., 20mM ammonium formate) is typically used.[\[12\]](#)
- Mass Spectrometric Detection:
 - Ionization: Electrospray Ionization (ESI) in positive ion mode is used.[\[6\]](#)
 - Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[\[14\]](#)
 - Monitored Ion: The ammonium adduct $[M+NH_4]^+$ at m/z 891 is commonly selected as the precursor ion for **semduramicin**.[\[6\]](#) Specific product ions are monitored for confirmation and quantification.
- Quantification:
 - Quantification is achieved using a matrix-matched calibration curve or by the standard addition method to compensate for matrix effects. The limit of quantification for this method can be as low as 0.05 mg/kg in tissues.[\[9\]](#)

Anticoccidial Efficacy Testing (Battery Test)

The efficacy of **semduramicin** is evaluated in vivo using a standardized battery test in broiler chickens.^{[5][15]} This test assesses the ability of the drug to control coccidiosis under controlled laboratory conditions.

- **Animal Model:** Day-old or 10-day-old broiler chicks are used.^{[5][16]} They are housed in wire-floored battery cages to prevent extraneous infection.
- **Acclimation and Treatment:** Birds are acclimated for a period and then assigned to treatment groups (e.g., uninfected unmedicated control, infected unmedicated control, infected medicated groups at various dosages).
- **Medication:** Medicated feed containing **semduramicin** (e.g., at 20, 25, or 30 ppm) is provided continuously, typically starting 24-48 hours before experimental infection.^{[5][15]}
- **Infection:** Birds in the infected groups are orally inoculated with a suspension of sporulated oocysts from one or more species of *Eimeria* (e.g., *E. tenella*, *E. acervulina*, *E. maxima*).^[15]
- **Test Duration:** The test typically runs for 6 to 9 days post-infection.^{[5][15]}
- **Data Collection and Analysis:**
 - **Performance:** Body weight gain and feed consumption are measured to calculate the feed conversion ratio.
 - **Clinical Signs:** Mortality and clinical signs (e.g., bloody droppings) are recorded daily.
 - **Lesion Scoring:** At the end of the trial, birds are euthanized, and specific sections of the intestine are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0 to 4).
 - **Oocyst Counts:** Fecal samples can be collected to determine oocyst shedding.
- **Evaluation:** The efficacy of **semduramicin** is determined by its ability to significantly reduce mortality, lower lesion scores, and improve weight gain and feed conversion compared to the infected, unmedicated control group.^[15]



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Caption: Workflow for an anticoccidial battery efficacy test.

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